Disulfide, bis(2-methoxyphenyl) Disulfide, bis(2-methoxyphenyl)
Brand Name: Vulcanchem
CAS No.: 13920-94-0
VCID: VC20979987
InChI: InChI=1S/C14H14O2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3
SMILES: COC1=CC=CC=C1SSC2=CC=CC=C2OC
Molecular Formula: C14H14O2S2
Molecular Weight: 278.4 g/mol

Disulfide, bis(2-methoxyphenyl)

CAS No.: 13920-94-0

Cat. No.: VC20979987

Molecular Formula: C14H14O2S2

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Disulfide, bis(2-methoxyphenyl) - 13920-94-0

Specification

CAS No. 13920-94-0
Molecular Formula C14H14O2S2
Molecular Weight 278.4 g/mol
IUPAC Name 1-methoxy-2-[(2-methoxyphenyl)disulfanyl]benzene
Standard InChI InChI=1S/C14H14O2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3
Standard InChI Key USHOSLIEBCEAIY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1SSC2=CC=CC=C2OC
Canonical SMILES COC1=CC=CC=C1SSC2=CC=CC=C2OC

Introduction

Chemical Structure and Properties

Structural Characteristics

Disulfide, bis(2-methoxyphenyl) features a symmetrical molecular structure characterized by two 2-methoxyphenyl groups linked by a disulfide bond (-S-S-). The compound's molecular formula is C₁₄H₁₄O₂S₂, with a calculated molecular weight of 278.39 g/mol . The IUPAC name for this compound is 1-methoxy-2-[(2-methoxyphenyl)disulfanyl]benzene .
The structural arrangement includes:

Physical Properties

Disulfide, bis(2-methoxyphenyl) exhibits several important physical properties that contribute to its behavior and applications. The compound typically appears as a white to pale yellow solid. Based on available data, the physical properties of this compound include:

PropertyValueReference
Molecular Weight278.39 g/mol
Physical StateWhite to pale yellow solid
SolubilitySoluble in organic solvents
LogP4.50320
Vapor Pressure1.41 × 10⁻⁵ mmHg at 25°C
Polar Surface Area (PSA)69.06000
The compound's relatively high LogP value of 4.50320 indicates its lipophilic nature, suggesting good solubility in organic solvents but limited water solubility . This property is important when considering its applications in organic synthesis and its potential biological activities.

Chemical Properties

The chemical properties of disulfide, bis(2-methoxyphenyl) are largely determined by the presence of the disulfide bond and the electron-donating methoxy groups. Key chemical properties include:

  • Redox Behavior: The disulfide bond can undergo reduction to form thiols, making it relevant in redox chemistry and biological systems.

  • Bond Cleavage: The S-S bond is susceptible to cleavage under various conditions, including reaction with reducing agents, nucleophiles, and certain metal catalysts.

  • Electronic Effects: The methoxy groups at the ortho positions influence the electron density of the aromatic rings and the reactivity of the disulfide bond through their electron-donating properties.

  • Reactivity: The compound can participate in various reactions typical for organosulfur compounds, including nucleophilic substitutions, redox reactions, and coupling reactions.

Synthesis Methods

Laboratory Synthesis

Several methods have been documented for the laboratory synthesis of disulfide, bis(2-methoxyphenyl). One efficient approach involves the reaction of 2-methoxyphenylamine with carbon disulfide under controlled conditions. The typical procedure includes several steps:

  • Reaction of 2-methoxyphenylamine with carbon disulfide

  • Subsequent treatment with appropriate reagents to form the disulfide linkage

  • Purification through techniques such as column chromatography or recrystallization
    Another documented method involves the oxidation of 2-methoxythiophenol, which can be synthesized from 2-methoxyphenol through a series of reactions . This approach typically yields the desired product with good purity.
    Alternative synthetic routes include:

  • Coupling reactions of 2-methoxyphenylthiol using oxidizing agents

  • Reaction of 2-methoxyphenylsulfenyl halides with appropriate sulfur nucleophiles

  • Metal-catalyzed coupling reactions of 2-methoxyphenylthiol derivatives

Industrial Production

For larger-scale production, more efficient methods have been developed. One approach involves the reaction of sulfur with 2-methoxybenzene derivatives in the presence of metal catalysts . The industrial production typically utilizes continuous flow processes to optimize efficiency and yield.
A documented procedure involves the use of MOF-199 (a metal-organic framework) as a catalyst in the synthesis of symmetrical diaryl disulfides:

  • Sulfur (4.0 mmol) and MOF-199 (10 mg) are added to a flask containing 2ml DMF/H₂O (20:1)

  • The reaction is conducted at 130°C under atmospheric conditions until completion

  • After filtration and evaporation of the solvent, the crude product is purified by chromatography

Chemical Reactions

Redox Reactions

The disulfide bond in bis(2-methoxyphenyl) disulfide is particularly susceptible to redox reactions, which forms the basis for many of its applications:

  • Reduction: The disulfide bond can be reduced to form the corresponding thiols:

    • Common reducing agents include sodium dithionite, sodium borohydride, and dithiothreitol

    • The reduction process typically follows the reaction: R-S-S-R + 2H⁺ + 2e⁻ → 2R-SH

  • Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones:

    • Oxidizing agents such as hydrogen peroxide or peracids can be used

    • The oxidation follows the reaction: R-S-S-R + [O] → R-SO-S-R or R-SO₂-S-R

Other Key Reactions

Beyond redox reactions, disulfide, bis(2-methoxyphenyl) participates in various other reactions:

  • Nucleophilic Substitution: The disulfide can react with nucleophiles, resulting in the cleavage of the S-S bond:

    • Reaction with amines can lead to the formation of sulfenimines

    • With carbon nucleophiles, new carbon-sulfur bonds can form

  • Metal-Mediated Reactions: Various transition metals can catalyze transformations involving the disulfide:

    • Palladium-catalyzed coupling reactions can form new C-S bonds

    • Iron-mediated reactions can transform the disulfide into other organosulfur compounds

  • Photochemical Reactions: Under specific irradiation conditions, the disulfide bond can undergo homolytic cleavage to form thiyl radicals:

    • These radicals can participate in radical coupling or addition reactions

    • This property has been exploited in photoinitiated polymerization processes

Applications

Research Applications

Disulfide, bis(2-methoxyphenyl) has found various applications in research settings:

  • Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex molecules:

    • As a source of sulfenyl groups in various transformations

    • In the preparation of sulfur-containing heterocycles

    • As a precursor for other organosulfur compounds

  • Medicinal Chemistry: The compound and its derivatives have been investigated for potential biological activities:

    • Antimicrobial properties have been observed in similar disulfides

    • Antioxidant activities related to the redox properties of the disulfide bond

    • Potential applications in drug delivery systems

  • Materials Science: Applications in polymer chemistry and materials development:

    • As crosslinking agents in polymer systems

    • In the development of self-healing materials based on reversible disulfide bonds

    • As additives in specialized coating formulations

Industrial Applications

In industrial settings, disulfide, bis(2-methoxyphenyl) and similar compounds have applications in:

  • Chemical Manufacturing: As intermediates in the production of various chemicals:

    • Synthesis of specialty chemicals

    • Production of fine chemicals for various industries

  • Analytical Chemistry: As reference standards and reagents:

    • For calibration in chromatographic methods

    • As derivatizing agents in analytical procedures

  • Agricultural Applications: Potential use in agrochemical formulations:

    • As components in certain pesticide formulations

    • In the development of plant growth regulators

Structural Comparison with Similar Compounds

To better understand the uniqueness of disulfide, bis(2-methoxyphenyl), it is valuable to compare it with structurally similar compounds:

CompoundStructural DifferencesProperties and Reactivity DifferencesReference
Disulfide, bis(4-methoxyphenyl)Methoxy groups at para positionDifferent reactivity profile due to para substitution
1-methoxy-2-[(4-methoxyphenyl)disulfanyl]benzeneMixed ortho/para substitution patternAsymmetric structure leading to different electronic properties
Diphenyl disulfideNo methoxy substituentsSimpler structure, different solubility profile, commonly used as reference compound
Bis(5-fluoro-2-methoxyphenyl) disulfideAdditional fluoro substituentsModified electronic properties due to electron-withdrawing fluorine atoms
Bis(4-hydroxyphenyl) disulfideHydroxyl groups instead of methoxyMore hydrophilic, potential for hydrogen bonding
The position of the methoxy groups in disulfide, bis(2-methoxyphenyl) significantly influences its properties compared to similar compounds:
  • The ortho positioning creates unique electronic effects through potential interactions with the sulfur atoms

  • Steric effects from the ortho-methoxy groups influence the conformation of the molecule

  • The specific substitution pattern affects the compound's reactivity in various chemical transformations

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